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Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

Cat. No.: B153252 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Amino-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals

and dyes. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for the characterization and quality control of this

important chemical compound.

Introduction
5-Amino-2-nitrobenzoic acid (C₇H₆N₂O₄, CAS No: 13280-60-9) is a substituted aromatic

carboxylic acid with both an amino and a nitro functional group.[1] This unique substitution

pattern makes it a versatile building block in organic synthesis. Accurate and reliable

spectroscopic data are crucial for its identification, purity assessment, and the development of

robust manufacturing processes. This guide presents a summary of its Fourier-Transform

Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with

detailed experimental protocols for data acquisition.

Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for 5-Amino-2-
nitrobenzoic acid, providing a quantitative basis for its structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The FTIR spectrum of 5-Amino-2-nitrobenzoic acid exhibits characteristic

absorption bands corresponding to its amine, nitro, and carboxylic acid functionalities.

Wavenumber (cm⁻¹) Functional Group Assignment

3400 - 3200 N-H stretch (Amine)

3300 - 2500 O-H stretch (Carboxylic Acid)

1720 - 1680 C=O stretch (Carboxylic Acid)

1620 - 1580 N-H bend (Amine) & C=C stretch (Aromatic)

1550 - 1475 N-O asymmetric stretch (Nitro group)

1350 - 1300 N-O symmetric stretch (Nitro group)

1300 - 1200 C-N stretch (Aromatic Amine)

1250 - 1000 C-O stretch (Carboxylic Acid)

Note: The exact peak positions can vary slightly depending on the sample preparation method

and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR spectra of 5-Amino-2-nitrobenzoic acid are consistent with its

substituted aromatic structure.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The specific

chemical shifts and coupling constants can be influenced by the solvent and concentration.

Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented

above.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid 5-Amino-2-nitrobenzoic acid can be obtained using the

Potassium Bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR)

accessory.

KBr Pellet Method:

Thoroughly grind 1-2 mg of the dry sample in an agate mortar.

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix

thoroughly.

Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10

tons) to form a transparent or translucent pellet.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or

zinc selenide).
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Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

A background spectrum of the clean, empty ATR crystal should be recorded prior to the

sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Dissolve approximately 5-10 mg of 5-Amino-2-nitrobenzoic acid in a suitable deuterated

solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of 5-10

mg/mL.

Transfer the solution to a 5 mm NMR tube.

Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00

ppm).

For ¹H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum, with a spectral

width of 0-200 ppm.

Visualized Workflows
The following diagrams illustrate key processes related to the analysis and application of 5-
Amino-2-nitrobenzoic acid.
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Sample Preparation

Spectroscopic Analysis

Data Analysis and Interpretation

Start: 5-Amino-2-nitrobenzoic acid Sample

Dissolve in Deuterated Solvent (e.g., DMSO-d6)

 for NMR

FTIR Spectroscopy (KBr or ATR)

 for FTIR

Transfer to NMR Tube

NMR Spectroscopy (1H & 13C)

Process FTIR SpectrumProcess NMR Spectra

Assign Functional Groups and Proton/Carbon Environments

Confirm Molecular Structure

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 5-Amino-2-nitrobenzoic acid.
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Step 1: Diazotization

Step 2: Azo Coupling

Work-up and Purification

5-Amino-2-nitrobenzoic acid

Dissolve in Acid (e.g., HCl)

Cool to 0-5 °C

Add Sodium Nitrite (NaNO2) Solution

Formation of Diazonium Salt

Mix Diazonium Salt and Coupling Agent

Prepare Coupling Agent Solution (e.g., Phenol or Aniline derivative)

Formation of Azo Dye

Precipitation of Azo Dye

Filter and Wash

Recrystallize to Purify

Pure Azo Dye

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of an azo dye from 5-Amino-2-nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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